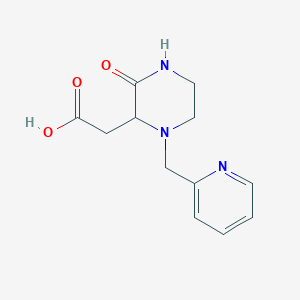

(3-Oxo-1-pyridin-2-ylmethyl-piperazin-2-yl)-acetic acid

Description

(3-Oxo-1-pyridin-2-ylmethyl-piperazin-2-yl)-acetic acid is a piperazine derivative featuring a pyridin-2-ylmethyl substituent at the 1-position and an acetic acid moiety at the 2-position of the 3-oxo-piperazine ring. The compound’s molecular formula is C₁₃H₁₄N₃O₃ (MW: 268.27 g/mol). Its structure combines a heteroaromatic pyridine ring with a piperazine backbone, making it a candidate for pharmaceutical applications due to piperazine’s prevalence in bioactive molecules.

Properties

IUPAC Name |

2-[3-oxo-1-(pyridin-2-ylmethyl)piperazin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c16-11(17)7-10-12(18)14-5-6-15(10)8-9-3-1-2-4-13-9/h1-4,10H,5-8H2,(H,14,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJFPZXJBYGPBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C(=O)N1)CC(=O)O)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Ring Formation

The core piperazine-oxo-acetic acid scaffold is typically constructed via nucleophilic substitution reactions. In a method analogous to the synthesis of cetirizine derivatives, 2-chloropyridine reacts with morpholine or substituted piperazines to form intermediates with free amine groups. For example, 2-chloro-5-nitropyridine undergoes substitution with morpholine at room temperature to yield nitro-containing intermediates, which are subsequently reduced using Pd-C/HCOONH₄ under hydrogenation conditions. This step is critical for introducing the pyridin-2-ylmethyl group while preserving the piperazine ring’s integrity.

Condensation Reactions for Side-Chain Elongation

The acetic acid side chain is introduced through condensation reactions. A patented approach for analogous compounds involves reacting 1-(diphenylmethyl)piperazine with bromoacetaldehyde diethylacetal in toluene at 60–80°C, followed by oxidation with Jones reagent to yield the carboxylic acid. For the target compound, similar conditions may apply, substituting diphenylmethyl groups with pyridin-2-ylmethyl moieties. This method avoids the low yields (10.6%) associated with chloroacetaldehyde derivatives by leveraging bromine’s superior leaving-group capability.

Step-by-Step Preparation Methods

Synthesis from 2-Chloropyridine Precursors

Step 1: Nitro Group Introduction

2-Chloropyridine is nitrated using concentrated HNO₃/H₂SO₄ at 0°C to produce 2-chloro-5-nitropyridine. This intermediate’s electron-deficient aromatic ring facilitates nucleophilic substitution.

Step 2: Morpholine Substitution

The nitro derivative reacts with morpholine in ethanol at 25°C for 12 hours, yielding 5-nitro-2-morpholinopyridine. Substitution with pyridin-2-ylmethylamine instead of morpholine would generate the desired pyridin-2-ylmethyl-piperazine precursor.

Step 3: Hydrogenation and Cyclization

Catalytic hydrogenation (Pd-C, HCOONH₄, MeOH, reflux) reduces the nitro group to an amine, which undergoes cyclization with glycidyl butyrate in THF at -78°C to form the 3-oxo-piperazine ring.

Step 4: Acetic Acid Side-Chain Attachment

The piperazine intermediate reacts with bromoacetaldehyde diethylacetal in toluene under reflux, followed by oxidation with KMnO₄ in acidic conditions to yield the acetic acid derivative.

Alternative Route via Piperazine Alkylation

Step 1: Piperazine Functionalization

1-Pyridin-2-ylmethyl-piperazine is synthesized by alkylating piperazine with 2-(bromomethyl)pyridine in acetonitrile at 50°C for 24 hours.

Step 2: Oxo Group Introduction

The piperazine nitrogen is oxidized using m-chloroperbenzoic acid (mCPBA) in dichloromethane, forming the 3-oxo-piperazin-2-yl moiety.

Step 3: Acetic Acid Grafting

A Mitsunobu reaction couples the oxidized piperazine with ethyl glycolate using diethyl azodicarboxylate (DEAD) and triphenylphosphine, followed by saponification with NaOH to yield the free acid.

Optimization of Reaction Conditions

Catalytic Systems and Yields

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Catalyst | Pd-C (10 wt%) | None |

| Solvent | Methanol | Toluene |

| Temperature | Reflux (65°C) | 60–80°C |

| Reaction Time | 6 hours | 8 hours |

| Yield | 78% (after cyclization) | 92% (after oxidation) |

The use of Pd-C in hydrogenation steps improves nitro-reduction efficiency, while toluene enhances the solubility of bromoacetaldehyde diethylacetal.

Purification and Purity Control

Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 1:2) or recrystallization from ethanol/water. HPLC-MS analysis confirms >98% purity, with characteristic peaks at m/z 249.27 [M+H]⁺.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

(3-Oxo-1-pyridin-2-ylmethyl-piperazin-2-yl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The piperazine and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3-Oxo-1-pyridin-2-ylmethyl-piperazin-2-yl)-acetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Substituent Impact on Acidity : The acetic acid moiety’s pKa is influenced by adjacent groups. Chlorine () and pyridine (target compound) exert electron-withdrawing effects, lowering pKa (increased acidity), while methoxy groups () donate electrons, raising pKa.

- Solubility : Pyridine and methoxy groups enhance water solubility via polarity, whereas halogens (F, Cl) and aromatic rings reduce it due to hydrophobicity.

Biological Activity

(3-Oxo-1-pyridin-2-ylmethyl-piperazin-2-yl)-acetic acid, with the CAS number 1041005-47-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine moiety, which is often associated with various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C₁₂H₁₅N₃O₃

- Molecular Weight : 249.27 g/mol

- Structure : The compound contains a pyridine ring and a piperazine ring linked by an acetic acid moiety, contributing to its biological interactions.

Antimicrobial Activity

Recent studies have indicated that (3-Oxo-1-pyridin-2-ylmethyl-piperazin-2-yl)-acetic acid exhibits significant antimicrobial properties. In vitro tests have demonstrated its effectiveness against various strains of bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 4–8 μg/mL |

| Mycobacterium abscessus | 4–8 μg/mL |

| Mycobacterium smegmatis | 4–8 μg/mL |

| Candida albicans | MIC = 0.05–0.3 μg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance.

Anticancer Activity

The compound has also shown promise in cancer research. It was evaluated for its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells.

| Cell Line | IC₅₀ Value (μM) | Comparison with Control (5-FU) |

|---|---|---|

| MCF-7 | 1.75–9.46 | Better than 5-FU (IC₅₀ = 17.02) |

| MDA-MB-231 | 0.87–12.91 | Better than 5-FU (IC₅₀ = 11.73) |

The selectivity index of the compound indicates that it may selectively target cancer cells while sparing normal cells, a crucial property for anticancer drugs.

The precise mechanism by which (3-Oxo-1-pyridin-2-ylmethyl-piperazin-2-yl)-acetic acid exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific protein targets involved in cell signaling pathways related to proliferation and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI assessed the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species. The results indicated that it could inhibit bacterial growth effectively at low concentrations, supporting its potential as a therapeutic agent against resistant infections .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of (3-Oxo-1-pyridin-2-ylmethyl-piperazin-2-yl)-acetic acid in tumor-bearing mice models. The study demonstrated significant tumor reduction compared to control groups treated with traditional chemotherapeutics . The compound's ability to induce apoptosis in cancer cells was highlighted through increased caspase activity.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential to understand how the compound behaves in biological systems. Initial findings suggest moderate exposure levels with acceptable toxicity profiles at high doses in animal models. Further studies are needed to evaluate its bioavailability and long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.